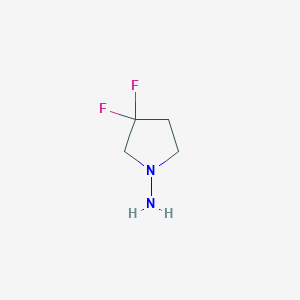

3,3-Difluoropyrrolidin-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluoropyrrolidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F2N2/c5-4(6)1-2-8(7)3-4/h1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACOMIPASUETBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the 3,3 Difluoropyrrolidine Core

Strategies for Constructing the Difluoropyrrolidine Ring System

1,3-Dipolar Cycloaddition Reactions with Fluoroalkenes and Azomethine Ylides

One of the most powerful and versatile methods for constructing the pyrrolidine (B122466) ring is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. acs.org This approach allows for the creation of multiple stereocenters in a single, efficient step. acs.org The use of fluorinated alkenes as dipolarophiles provides a direct route to fluorinated pyrrolidines. uiowa.eduacs.org

The 1,3-dipolar cycloaddition between a simple azomethine ylide and various vinyl fluorides and vinyl difluorides has been demonstrated as a successful strategy for synthesizing 3-fluoropyrrolidines and 3,3-difluoropyrrolidines. uiowa.eduacs.org This reaction is applicable to a range of vinyl fluorides, including those within α,β-unsaturated, styrenyl, and even enol ether systems. uiowa.eduacs.org The accessibility of these fluorinated starting materials makes this a practical route to the desired fluorinated pyrrolidine core. uiowa.eduacs.org

A significant challenge in these cycloadditions is that the dipolarophiles are often limited to highly activated olefins with strong electron-withdrawing groups. nih.gov The use of less reactive alkenes, such as some fluorinated styrenes, presents a greater challenge. nih.gov Additionally, the potential for the elimination of fluorine atoms from the intermediates or final products must be carefully managed. nih.gov

The development of enantioselective versions of the 1,3-dipolar cycloaddition has been a major focus, enabling the synthesis of chiral pyrrolidine derivatives. acs.org The use of chiral metal-ligand complexes has proven to be a highly effective strategy for controlling the enantioselectivity of the reaction. acs.org This is particularly important for the synthesis of biologically active molecules, where a specific stereochemistry is often required. nih.gov

An enantioselective synthesis of polycyclic fluorinated pyrrolidines has been achieved through an intramolecular 1,3-dipolar cycloaddition of azomethine ylides with fluorinated dipolarophiles, demonstrating that fluoroalkyl substituents can act as effective activating groups in this transformation. rsc.org

Copper(I) catalysts have emerged as particularly effective in promoting enantioselective 1,3-dipolar cycloadditions of azomethine ylides. nih.gov An efficient method for obtaining enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives involves the Cu(I)-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with less active 1,1-difluoro- and 1,1,2-trifluorostyrenes. nih.govresearchgate.net This method produces a range of new fluorinated pyrrolidines in high yields (up to 96%) and with excellent stereoselectivities (up to >20:1 dr and 97% ee). nih.govresearchgate.net

The success of this copper-catalyzed system highlights its potential for creating structurally diverse and biologically active fluoropyrrolidines. nih.govrsc.org The choice of ligand for the copper catalyst is crucial for achieving high levels of enantioselectivity.

| Catalyst System | Dipolarophile | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| Cu(I) | 1,1-Difluorostyrenes | 3,3-Difluoropyrrolidines | up to 96 | >20:1 | up to 97 | nih.govresearchgate.net |

| Cu(I) | 1,1,2-Trifluorostyrenes | 3,3,4-Trifluoropyrrolidines | up to 96 | >20:1 | 72-96 | nih.govresearchgate.netrsc.org |

Radical Cyclization Approaches to 3,3-Difluoropyrrolidine (B39680) Derivatives

Radical cyclization reactions offer an alternative and powerful method for the synthesis of cyclic compounds, including pyrrolidines. wikipedia.org These reactions proceed through radical intermediates and are often characterized by their high speed and selectivity due to their intramolecular nature. wikipedia.org

One reported method for the synthesis of 3,3-difluoropyrrolidine involves the radical addition of 2,2-dichlorotrifluoro-1-iodoethane to ethylene (B1197577). nbinno.com This is followed by conversion of the resulting iodide to a primary amine and subsequent heating with sodium hydrosulfide (B80085) to form an intermediate, which is then converted to the final product. nbinno.com

A strategy for the synthesis of chiral 2,4-disubstituted 3,3-difluoropyrrolidines utilizes an intramolecular radical cyclization of N-allylated (phenylthio)difluoromethyl-containing sulfinamides. cas.cn This approach demonstrates the utility of radical methods in constructing stereochemically defined difluorinated pyrrolidines. cas.cn

Radical cyclization reactions typically involve three key steps: selective generation of a radical, the intramolecular cyclization itself, and subsequent quenching of the cyclized radical to form the product. wikipedia.org The cyclization step usually involves the attack of the radical onto a multiple bond. wikipedia.org

For the formation of pyrrolidines, a 5-exo cyclization is generally favored over a 6-endo cyclization. wikipedia.orgnih.gov The regioselectivity of the cyclization is influenced by factors such as the stability of the resulting radical and steric effects. In the synthesis of 3,3-difluoropyrrolidines, the generation of a radical precursor containing the gem-difluoro unit is a critical step. The subsequent intramolecular cyclization onto a suitable acceptor, such as an alkene, leads to the formation of the five-membered ring. cas.cnnih.gov

The stability of the difluoromethyl radical (CF2H) is intermediate between the monofluoromethyl (CH2F) and trifluoromethyl (CF3) radicals. rsc.org This property, along with the geometry of the radical, influences the course of the cyclization reaction. rsc.org The reaction conditions, including the choice of radical initiator and scavenger, are crucial for achieving high yields and selectivity. wikipedia.org

| Radical Precursor | Cyclization Type | Key Reagents | Product | Reference |

| 2,2-Dichlorotrifluoro-1-iodoethane | Intermolecular addition then cyclization | Ethylene, Sodium hydrosulfide | 3,3-Difluoropyrrolidine | nbinno.com |

| N-allylated (phenylthio)difluoromethyl-containing sulfinamides | 5-exo Intramolecular cyclization | Bu3SnH, AIBN | Chiral 2,4-disubstituted 3,3-difluoropyrrolidines | cas.cn |

Building Block Approaches to Fluorinated N-Heterocycles

The synthesis of fluorinated N-heterocycles, including 3,3-difluoropyrrolidine, can be effectively achieved by utilizing readily available organofluorine building blocks. beilstein-journals.org This strategy benefits from the commercial availability and often low cost of these starting materials. beilstein-journals.org

One prominent building block approach involves the cyclization of appropriately functionalized fluorinated amine precursors. A notable example is the synthesis of chiral 2,4-disubstituted 3,3-difluoropyrrolidines through an intramolecular radical cyclization. cas.cn This method starts with the diastereoselective nucleophilic (phenylthio)difluoromethylation of (R)-(N-tert-butylsulfinyl)imines. cas.cn The resulting PhSCF2-containing sulfinamides are then transformed into the target 3,3-difluoropyrrolidines. cas.cn

Another versatile method is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a gem-difluoroalkene. acs.orgnih.gov This concerted cycloaddition avoids the formation of unstable anionic intermediates that could lead to the elimination of β-fluoride, thus preserving the difluorinated structure. nih.gov This approach has been successfully applied to a range of gem-difluoroalkenes, including styrenyl, α,β-unsaturated, and enol ether derivatives, to produce 3,3-difluoropyrrolidines. nih.gov

Practical and Cost-Effective Synthetic Routes

The demand for 3,3-difluoropyrrolidine in pharmaceutical research has driven the development of practical, scalable, and cost-effective synthetic routes. acs.org These methods often start from simple, commercially available materials and are designed to be safe and efficient for large-scale production. acs.org

A straightforward synthesis of 3,3-difluoropyrrolidine hydrochloride has been reported starting from 2,2-dichlorotrifluoro-1-iodoethane. nbinno.comglobalauthorid.com The process begins with the radical addition of 2,2-dichlorotrifluoro-1-iodoethane to ethylene to form an iodide intermediate. nbinno.com This intermediate is subsequently converted to a primary amine. The final cyclization is achieved by heating the amine with sodium hydrosulfide to form 3,3-difluoropyrrolidine-2-thione, which is then converted to the desired product. nbinno.com

| Step | Reaction | Reagents | Intermediate |

| 1 | Claisen Rearrangement & Oxidation | 1. Heat2. Ru(VIII) catalyst | 2,2-Difluorosuccinic acid |

| 2 | Cyclization | Benzylamine, heat | N-benzyl-3,3-difluoropyrrolidinone |

| 3 | Reduction | BH3·Me2S | 3,3-Difluoropyrrolidine |

An efficient, seven-step synthesis of 3,3-difluoropyrrolidine hydrochloride has been developed starting from the commercially available 2-chloro-2,2-difluoroacetic acid. researchgate.netresearchgate.net This fluorination-free route involves a three-step telescoped process to initially produce crystalline N,N-diethyl-2,2-difluoro-3-hydroxy-4-nitrobutanamide. researchgate.netresearchgate.net This is followed by a reductive nitromethylation, a catalytic hydrogenation/cyclization sequence, and a final borane (B79455) reduction to afford the target compound in good yield and purity. researchgate.netresearchgate.net

Deoxyfluorination Methods for N-Heterocyclic Targets

Deoxyfluorination, the replacement of a hydroxyl or carbonyl group with fluorine, is a common strategy for synthesizing fluorinated N-heterocycles. acs.org However, this approach can sometimes lead to side products, such as the corresponding vinyl fluoride (B91410), making purification challenging. acs.org

The deoxyfluorination of N-protected 3-pyrrolidinone (B1296849) using reagents like diethylaminosulfur trifluoride (DAST) is a known method to produce 3,3-difluoropyrrolidine. acs.org However, the cost and safety concerns associated with DAST and the precursor, 3-hydroxypyrrolidine, make this route less ideal for large-scale synthesis. acs.org More recently developed reagents, such as XtalFluor-E, have shown to be effective for the deoxyfluorination of carbonyls to gem-difluorides. acs.org When used with promoters like triethylamine (B128534) trihydrofluoride (TEA·3HF), XtalFluor-E can convert N-Cbz-pyrrolidin-3-one to N-Cbz-3,3-difluoropyrrolidine in good yield. acs.org These newer reagents are often more selective and produce fewer elimination byproducts compared to traditional reagents like DAST. acs.org

| Reagent | Substrate | Product | Yield |

| XtalFluor-E / TEA·3HF | N-Cbz-pyrrolidin-3-one | N-Cbz-3,3-difluoropyrrolidine | 77% acs.org |

It is important to note that in some N-heterocyclic systems, deoxyfluorination can be complicated by neighboring group participation, potentially leading to rearrangements. researchgate.net

Aza-Michael Addition Reactions Incorporating 3,3-Difluoropyrrolidine

The aza-Michael addition, a specific type of conjugate addition, is a fundamental reaction in organic chemistry for forming carbon-nitrogen bonds. wikipedia.org This reaction involves the addition of a nitrogen-based nucleophile (the Michael donor) to an electron-deficient alkene (the Michael acceptor), typically an α,β-unsaturated carbonyl compound. wikipedia.orgnih.gov The versatility of the aza-Michael reaction has made it a valuable tool in the synthesis of various nitrogen-containing heterocyclic compounds. rsc.org Organocatalytic approaches, in particular, have gained significant attention for their ability to facilitate these reactions under mild conditions. rsc.orgd-nb.info

In the context of fluorinated heterocycles, the aza-Michael addition provides a direct pathway to incorporate the 3,3-difluoropyrrolidine moiety into larger molecular scaffolds. The 3,3-difluoropyrrolidine acts as the nitrogen nucleophile, attacking a suitable Michael acceptor.

A notable example involves the reaction of 3,3-difluoropyrrolidine with methyl 2-(N-Boc-azetidin-3-ylidene)acetate. mdpi.comresearchgate.net In this specific synthesis, the reaction proceeds to yield the corresponding Michael adduct, methyl (1-Boc-3-(3,3-difluoropyrrolidin-1-yl)azetidin-3-yl)acetate, with a reported yield of 64%. mdpi.comresearchgate.net An interesting aspect of this reaction is the relative basicity of the nucleophile. Although 3,3-difluoropyrrolidine has a significantly lower pKa (7.5) compared to its non-fluorinated counterpart, pyrrolidine (pKa 11.3), this reduced basicity did not adversely affect the outcome of the reaction. mdpi.comresearchgate.net

The reaction conditions for this transformation are summarized in the table below. The use of a catalyst and solvent is a common strategy to promote the aza-Michael addition, with various bases and solvents being explored in different systems to optimize yields. nih.gov

Table 1: Aza-Michael Addition of 3,3-Difluoropyrrolidine

| Michael Donor | Michael Acceptor | Product | Yield (%) | Reference |

| 3,3-Difluoropyrrolidine | Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | Methyl (1-Boc-3-(3,3-difluoropyrrolidin-1-yl)azetidin-3-yl)acetate | 64 | mdpi.com, researchgate.net |

Chemical Reactivity and Transformations of 3,3 Difluoropyrrolidin 1 Amine and Its Derivatives

Reactions Involving the Amine Functionality

The primary amine group of 3,3-Difluoropyrrolidin-1-amine is a key site for synthetic modifications. Its reactivity is modulated by the electron-withdrawing nature of the adjacent fluorine atoms, yet it retains sufficient nucleophilicity to participate in a variety of essential bond-forming reactions.

The nitrogen atom in 3,3-difluoropyrrolidine (B39680) possesses a lone pair of electrons, making it a competent nucleophile capable of attacking electron-deficient centers. chemguide.co.uk While the strong electron-withdrawing inductive effect of the two fluorine atoms reduces the basicity of the amine compared to its non-fluorinated counterpart, it remains sufficiently nucleophilic to engage in a range of synthetic transformations. researchgate.net The basic pKa of 3,3-difluoropyrrolidine has been determined to be 7.5. nih.gov

This nucleophilicity is widely exploited in the synthesis of complex molecules and pharmaceutical intermediates. For instance, 3,3-difluoropyrrolidine serves as a key building block in palladium-catalyzed reactions. It can participate in allylic amination to prepare β-aminofluoroalkenes, which are valuable precursors for biologically active compounds. nbinno.com Furthermore, it is utilized in Buchwald-Hartwig amination reactions, a powerful method for forming carbon-nitrogen bonds by coupling amines with aryl halides or sulfonates. wikipedia.orgnih.govnih.gov This reaction is instrumental in synthesizing N-aryl-3,3-difluoropyrrolidine derivatives, a common motif in drug discovery. nbinno.comsigmaaldrich.com

Reductive amination is a robust and widely used method for the synthesis of secondary and tertiary amines. masterorganicchemistry.comharvard.edu This one-pot reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comunizin.org

3,3-Difluoropyrrolidine can be employed as the amine component in this reaction. It reacts with a diverse range of aldehydes and ketones to generate more complex amine structures. The process is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion intermediate without significantly affecting the starting carbonyl compound. harvard.edu This selectivity avoids side reactions and enhances the efficiency of the transformation. nih.gov

Commonly used reducing agents for this purpose are hydride reagents that are particularly effective under weakly acidic conditions which favor iminium ion formation. masterorganicchemistry.comharvard.edu

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Chemical Formula | Key Features |

| Sodium triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective; widely used for a broad range of substrates; does not release cyanide. masterorganicchemistry.comharvard.edu |

| Sodium cyanoborohydride | NaBH₃CN | Effective at acidic pH; selectively reduces imines over carbonyls. masterorganicchemistry.com |

| Sodium borohydride | NaBH₄ | Can be used, often after pre-formation of the imine, as it can also reduce aldehydes and ketones. masterorganicchemistry.com |

This strategy is a cornerstone in synthetic chemistry for creating carbon-nitrogen bonds in a controlled manner, avoiding the over-alkylation issues often associated with direct alkylation of amines with alkyl halides. masterorganicchemistry.com

The nucleophilic character of 3,3-difluoropyrrolidine allows for its facile reaction with carboxylic acid derivatives to form stable amide bonds. This transformation is fundamental in medicinal chemistry, as the amide bond is a key structural feature in a vast number of pharmaceutical agents. semanticscholar.org The reaction typically involves coupling the amine with an activated carboxylic acid, such as an acyl chloride or anhydride, or using standard peptide coupling reagents. chemguide.co.uk

A prominent example of this reactivity is found in the synthesis of potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4). nbinno.com Specifically, the compound (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone is synthesized by forming an amide bond between the nitrogen of 3,3-difluoropyrrolidine and the carbonyl group of a substituted pyrrolidine-2-carboxylic acid moiety. semanticscholar.org

Similarly, 3,3-difluoropyrrolidine can react with isocyanates or their equivalents (e.g., carbamoyl (B1232498) chlorides) to form urea (B33335) derivatives. researchgate.net This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate, yielding the corresponding N-(3,3-difluoropyrrolidin-1-yl)urea. The synthesis of urea derivatives is significant in the development of kinase inhibitors and other therapeutic agents. nih.govcore.ac.uk

Reactivity of the Fluorinated Pyrrolidine (B122466) Ring

The two fluorine atoms on the C3 position of the pyrrolidine ring are not merely passive substituents; they actively influence the ring's conformation, stability, and electronic properties.

The introduction of a gem-difluoro group onto the pyrrolidine ring has profound consequences for its molecular properties. These effects are a combination of steric and electronic factors that are leveraged in drug design to enhance potency and pharmacokinetic profiles. beilstein-journals.orgnih.gov

One of the most significant impacts is on the ring's conformation. The pyrrolidine ring is flexible and can adopt various puckered conformations, often described as "envelope" or "twist" forms. beilstein-journals.org The bulky and highly electronegative fluorine atoms introduce conformational constraints, often favoring a specific ring pucker. This is driven by stereoelectronic interactions, such as the gauche effect, which can stabilize conformations where the fluorine atoms are gauche to the nitrogen atom. beilstein-journals.org By pre-organizing the molecule into a bioactive conformation, the entropic penalty of binding to a biological target is reduced, which can lead to improved binding affinity. nih.gov

The strong electron-withdrawing nature of fluorine also modulates the physicochemical properties of the molecule.

Table 2: Effects of Geminal Fluorination on Pyrrolidine Properties

| Property | Influence of Geminal Fluorine Atoms | Rationale |

| Basicity (pKa) | Decreased | The strong inductive electron-withdrawing effect of the C-F bonds pulls electron density away from the nitrogen atom, making its lone pair less available for protonation. researchgate.net |

| Lipophilicity | Increased | Fluorine substitution generally increases the lipophilicity (logP) of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net |

| Metabolic Stability | Increased | The C-F bond is significantly stronger than a C-H bond, making the position adjacent to the nitrogen less susceptible to oxidative metabolism by cytochrome P450 enzymes. nbinno.com |

| Conformation | Restricted | Stereoelectronic effects (e.g., gauche effect) and steric hindrance favor specific ring puckering, leading to a more defined three-dimensional structure. beilstein-journals.orgnih.gov |

These combined effects make the 3,3-difluoropyrrolidine moiety an attractive isostere for the pyrrolidine ring in medicinal chemistry, offering a tool to fine-tune the properties of a lead compound. researchgate.net

The specific transformation of a trifluoromethyl group attached to a pyrrolidine ring into a difluoromethylenepyrrolidine (an exocyclic C=CF₂ group) is not a widely documented reaction in the chemical literature. However, related defluorination reactions on similar scaffolds highlight potential synthetic pathways.

A relevant transformation is the dehydrofluorination of β-lactams bearing a trifluoromethyl group at the C4 position. Treatment of 3,3-disubstituted 4-trifluoromethyl-β-lactams with a strong base, such as lithium hexamethyldisilazide (LiHMDS), can induce the elimination of two equivalents of hydrogen fluoride (B91410). acs.org This process does not proceed through a simple E2 elimination. Instead, it is proposed to involve the deprotonation at the carbon alpha to the trifluoromethyl group, followed by elimination of a fluoride ion to generate a difluoroalkene intermediate, which then undergoes a second elimination to yield the final exocyclic gem-difluoroalkene product. acs.org

This reaction demonstrates that under strongly basic conditions, a CF₃ group adjacent to a carbanion-stabilizing feature (like the lactam carbonyl) can be converted into a C=CF₂ group. While not demonstrated directly on a trifluoromethylpyrrolidine, this precedent suggests a possible, albeit challenging, route for the formation of difluoromethylenepyrrolidines from appropriate precursors. acs.org

Cycloaddition Reactions of Fluorinated Alkenes

The integration of fluorine atoms into heterocyclic frameworks can significantly alter the physicochemical and biological properties of the resulting molecules. One powerful strategy for the synthesis of fluorinated pyrrolidine derivatives is through cycloaddition reactions, particularly [3+2] cycloadditions, with fluorinated alkenes. While direct studies on this compound in this context are not extensively documented in publicly available literature, the reactivity of analogous systems provides a strong basis for understanding these potential transformations. The focus of this section is on the cycloaddition reactions involving derivatives that lead to the formation of fluorinated pyrrolidine cores.

A notable approach to obtaining enantioenriched 3,3-difluoropyrrolidinyl derivatives involves the copper(I)-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with 1,1-difluorostyrenes. nih.govrsc.org This method has proven effective for preparing a series of new fluorinated pyrrolidines in high yields and with excellent stereoselectivities. nih.govrsc.org

The general procedure for this synthesis involves reacting imino esters with 1,1-gem-difluorostyrenes in the presence of a copper catalyst and a chiral ligand. rsc.org The reaction conditions, such as the choice of catalyst, ligand, base, and solvent, are crucial for achieving high efficiency and stereocontrol. nih.govrsc.org For instance, the combination of Cu(CH₃CN)₄PF₆ and (S)-DTBM-segphos as the catalytic system in toluene (B28343) has been shown to be effective. rsc.org

The scope of this reaction has been explored with various substituted 1,1-difluorostyrenes, demonstrating its versatility in generating a diverse range of 3,3-difluoropyrrolidine derivatives. The resulting products are often obtained with high diastereomeric ratios and enantiomeric excesses. nih.govrsc.org

Below is a table summarizing the results of the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various 1,1-difluorostyrenes to yield 3,3-difluoropyrrolidine derivatives. rsc.org

| Entry | R¹ | R² | Product | Yield (%) | dr | ee (%) |

| 1 | Ph | Me | 3a | 96 | >20:1 | 96 |

| 2 | 4-MeC₆H₄ | Me | 3b | 95 | >20:1 | 97 |

| 3 | 4-FC₆H₄ | Me | 3c | 95 | >20:1 | 96 |

| 4 | 4-ClC₆H₄ | Me | 3d | 96 | >20:1 | 96 |

| 5 | 4-BrC₆H₄ | Me | 3e | 94 | >20:1 | 95 |

| 6 | 3-MeC₆H₄ | Me | 3f | 93 | >20:1 | 95 |

| 7 | 2-MeC₆H₄ | Me | 3g | 85 | 15:1 | 93 |

| 8 | 2-Naphthyl | Me | 3h | 92 | >20:1 | 96 |

| 9 | Ph | Et | 3i | 95 | >20:1 | 97 |

| 10 | Ph | ⁱPr | 3j | 92 | >20:1 | 97 |

The incorporation of fluorine atoms at the C3 position of the pyrrolidine ring in these products has been shown to play a crucial role in their biological activity. For example, some of the synthesized 3,3-difluoropyrrolidine derivatives have exhibited significant antifungal activity against various plant fungi. nih.govrsc.org This highlights the potential of these cycloaddition reactions as a valuable tool for the development of new bioactive compounds. nih.govrsc.org

While the direct participation of this compound in such cycloadditions with fluorinated alkenes remains an area for further exploration, the successful synthesis of structurally related compounds through these methods underscores the feasibility and potential of this approach for generating novel and functionally diverse fluorinated heterocyclic systems.

Role of Fluorine in the 3,3 Difluoropyrrolidine 1 Amine System

Impact of Fluorine on Molecular Stability and Conformation

The introduction of two fluorine atoms at the 3-position of the pyrrolidine (B122466) ring in 3,3-Difluoropyrrolidin-1-amine has significant stereoelectronic consequences that dictate the molecule's stability and conformational preferences. The five-membered pyrrolidine ring is inherently non-planar, adopting envelope or twisted conformations to relieve torsional strain. The substitution of hydrogen atoms with the highly electronegative fluorine atoms alters these preferences.

The gem-difluoro group influences the puckering of the pyrrolidine ring. Theoretical studies on related fluorinated pyrrolidines suggest that these substitutions can induce significant conformational changes that affect the structure and biological roles of peptides and proteins when incorporated. nih.gov In the case of 3,3-difluoropyrrolidine (B39680), the fluorine atoms introduce strong gauche effects and local dipole moments that influence the ring's conformation. The preferred conformation will seek to minimize steric hindrance and unfavorable electrostatic interactions while maximizing stabilizing hyperconjugative effects. For instance, vicinal difluorination in fluoroprolines has been shown to mitigate the inherent conformational bias of the pyrrolidine ring through stereoelectronic effects. nih.gov

Furthermore, the C-F bond is significantly stronger than the C-H bond, which can contribute to increased thermal and metabolic stability. The gem-difluoro group can act as a metabolic shield, preventing enzymatic oxidation at the C-3 position, a common site of metabolism in non-fluorinated analogues. This increased stability is a key reason for the incorporation of the 3,3-difluoropyrrolidine moiety into active pharmaceutical ingredients (APIs). nbinno.com

| Feature | Impact of 3,3-Difluoro Substitution |

| Ring Pucker | Influences the envelope or twist conformation of the pyrrolidine ring. |

| Conformational Bias | Can mitigate or introduce conformational biases through stereoelectronic effects. nih.gov |

| Metabolic Stability | Increases stability by shielding the C-3 position from oxidative metabolism. nbinno.com |

| Thermal Stability | The strong C-F bonds contribute to greater thermal stability. |

Effects on Hydrogen Bonding and Basicity

The electronic properties of the fluorine atoms in this compound have a pronounced effect on the molecule's hydrogen bonding capabilities and the basicity of the amine groups.

Fluorine is the most electronegative element, and its presence leads to a strong inductive electron-withdrawing effect. acs.org In this compound, the two fluorine atoms at the C-3 position pull electron density away from the nitrogen atom of the pyrrolidine ring. This reduction in electron density on the nitrogen significantly decreases its ability to donate its lone pair of electrons to a proton, thereby reducing its basicity. masterorganicchemistry.com The pKa of an amine is a measure of the acidity of its conjugate acid; a lower pKa indicates a weaker base. For comparison, the pKa of pyrrolidine is approximately 11.3, while the predicted pKa for 3,3-difluoropyrrolidine is around 6.86, and a measured value for its conjugate acid is 7.5. lookchem.comnih.gov This substantial decrease in basicity is a direct consequence of the fluorine atoms' inductive effect. masterorganicchemistry.com

Regarding hydrogen bonding, covalently bonded fluorine is generally considered a weak hydrogen bond acceptor. rsc.org However, intramolecular N-H···F hydrogen bonds have been observed in certain fluorinated molecules, which can stabilize specific conformations. nih.govresearchgate.net In the context of this compound, there could be potential for intramolecular hydrogen bonding between the N-H protons of the 1-amino group and the fluorine atoms at the 3-position, which could influence the molecule's preferred conformation. The protonation of the pyrrolidine nitrogen in related 3-fluoropyrrolidines can lead to a highly favored conformation due to an attractive NH₂⁺···Fδ⁻ interaction, an example of an electrostatic gauche effect. nih.gov

| Property | Effect of 3,3-Difluoro Substitution |

| Basicity (pKa) | Significantly reduced due to the strong inductive electron-withdrawing effect of fluorine. masterorganicchemistry.com |

| Hydrogen Bonding | Fluorine acts as a weak hydrogen bond acceptor. rsc.org |

| Intramolecular Interactions | Potential for stabilizing N-H···F intramolecular hydrogen bonds and electrostatic gauche effects. nih.gov |

Fluorine as a Structural Element in Molecular Design

The 3,3-difluoropyrrolidine moiety is a valuable building block in medicinal chemistry, where the gem-difluoro group serves as a key structural element for molecular design.

Bioisosteric Replacements

A bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its biological activity. The gem-difluoromethylene (CF₂) group is often used as a bioisostere for a carbonyl (C=O) group, a methylene (B1212753) (CH₂) group, or an ether oxygen. researchgate.net This is because the CF₂ group has a similar steric profile to a carbonyl group and can mimic its polar nature. The replacement of a metabolically labile carbonyl group with a stable CF₂ group can enhance a drug candidate's metabolic stability and pharmacokinetic profile. The 3,3-difluoropyrrolidine scaffold has been successfully incorporated into inhibitors of dipeptidyl peptidase-4 (DPP-4), which are used in the treatment of type 2 diabetes. nih.govresearchgate.netwikipedia.org In these inhibitors, the fluorinated pyrrolidine unit often occupies a key binding pocket of the enzyme.

Mimicry of Functional Groups

The CF₂ group's ability to act as a hydrogen bond acceptor, albeit a weak one, allows it to mimic the hydrogen bonding capabilities of a carbonyl oxygen. This mimicry can be crucial for maintaining the necessary interactions between a drug molecule and its biological target. Furthermore, the strong dipole moment of the C-F bonds can lead to favorable dipole-dipole interactions within a protein's binding site. The strategic placement of the 3,3-difluoropyrrolidine moiety can therefore be used to fine-tune the binding affinity and selectivity of a drug candidate.

| Application | Description |

| Bioisosterism | The CF₂ group can replace carbonyls, ethers, or methylenes to improve metabolic stability and other properties. researchgate.net |

| Functional Group Mimicry | Mimics the polarity and hydrogen bond accepting potential of a carbonyl group. |

| Drug Design | Used in the design of enzyme inhibitors, such as those for DPP-4, to enhance potency and pharmacokinetic properties. nih.govresearchgate.net |

Spectroscopic Analysis of Fluorine in Derivatives (e.g., ¹⁹F NMR)

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the characterization of fluorine-containing compounds like derivatives of this compound. wikipedia.org The ¹⁹F nucleus has a spin of ½, is 100% naturally abundant, and possesses a high gyromagnetic ratio, making it highly sensitive to NMR detection. wikipedia.org

A key feature of ¹⁹F NMR is its large chemical shift dispersion, which spans a range of over 800 ppm. wikipedia.org This wide range means that the chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment, making it an excellent probe for subtle changes in molecular structure and conformation. alfa-chemistry.com For aliphatic gem-difluoro groups, the ¹⁹F chemical shifts typically appear in a specific region of the spectrum, which can aid in structure elucidation. ucsb.edunih.gov

In the context of drug discovery, ¹⁹F NMR is particularly valuable for studying protein-ligand interactions. nih.govresearchgate.netnih.gov A derivative of this compound could be used as a ligand, and changes in the ¹⁹F chemical shifts upon binding to a target protein can provide information about the binding event, the conformation of the bound ligand, and even binding affinity and kinetics. nih.govrsc.org The absence of a natural fluorine background in biological systems makes ¹⁹F NMR an ideal tool for such "protein-observed" or "ligand-observed" experiments. researchgate.net

| Technique | Application for this compound Derivatives |

| ¹⁹F NMR Spectroscopy | Characterization of molecular structure and conformation. alfa-chemistry.com |

| Chemical Shift Analysis | Highly sensitive to the local electronic environment, providing detailed structural information. wikipedia.org |

| Protein-Ligand Studies | Can be used to monitor binding events, determine binding affinities, and probe the conformation of the bound state. nih.govnih.gov |

Computational and Theoretical Studies on 3,3 Difluoropyrrolidin 1 Amine and Its Derivatives

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), have become indispensable for studying the electronic structure, stability, and reactivity of fluorinated organic molecules.

DFT calculations are frequently employed to map out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction pathways. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy, which is a key factor governing the reaction rate. nih.gov

For reactions involving pyrrolidine (B122466) derivatives, such as 1,3-dipolar cycloadditions, DFT methods can elucidate the mechanism, whether it is a concerted or a stepwise process. mdpi.com For instance, calculations can determine whether a reaction proceeds through a radical-mediated pathway or a concerted cycloaddition by comparing the energy barriers of the two potential routes. mdpi.com In the context of 3,3-Difluoropyrrolidin-1-amine, DFT could be used to model its synthesis or its reactions with other molecules, providing insights into regioselectivity and stereoselectivity. The calculations can also account for solvent effects, which are crucial for accurately predicting reaction outcomes in a solution phase. nih.gov

Theoretical studies on the decomposition of amine-containing molecules on catalytic surfaces have also utilized DFT to map out the reaction network and calculate energy barriers for each elementary step. researchgate.net This type of analysis could predict the most likely decomposition pathway for this compound under specific conditions.

The introduction of fluorine atoms onto the pyrrolidine ring significantly influences its conformational preferences. The five-membered pyrrolidine ring is not planar and typically adopts either an "envelope" or a "half-chair" conformation to minimize eclipsing interactions. nih.gov The substituents on the ring can be in pseudo-axial or pseudo-equatorial positions. researchgate.net

Fluorination at the C3 position, as in this compound, introduces stereoelectronic effects that dictate the ring's pucker. One of the most important of these is the gauche effect. beilstein-journals.org This effect describes the tendency of a molecule to adopt a conformation where a fluorine atom is gauche (at a 60° dihedral angle) to an electron-withdrawing group, such as the nitrogen in the pyrrolidine ring. researchgate.netbeilstein-journals.org This interaction stabilizes the Cγ-exo conformation of the ring. nih.gov However, this conformational bias can be influenced by other factors, such as steric interactions, which may increase the population of the alternative Cγ-endo conformation. nih.gov In difluorinated pyrrolidines, the interplay between different stereoelectronic effects, including the anomeric effect (nN→σ*CF electron delocalization), can either reinforce or attenuate the conformational bias. beilstein-journals.orgrsc.org

Quantum chemical analyses, comparing DFT methods with higher-level calculations, are used to determine the relative energies of different conformers. beilstein-journals.org These theoretical predictions can be validated by comparing them with experimental data from X-ray crystallography and NMR spectroscopy. nih.gov

| Effect | Description | Favored Conformation |

| Gauche Effect | Tendency for F and an electron-withdrawing group (like N) to be gauche to each other. | Cγ-exo |

| Anomeric Effect | Delocalization of electrons from the nitrogen lone pair to the antibonding orbital of the C-F bond (nN→σ*CF). | Influences energetics, particularly in α-fluoro isomers. |

| Steric Interactions | Repulsive forces between bulky groups. | Can diminish the gauche effect, favoring Cγ-endo. |

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. encyclopedia.pub It is a critical tool in drug discovery for screening potential inhibitors and understanding their mechanism of action.

Derivatives of fluorinated pyrrolidines have been investigated as inhibitors of various enzymes. Molecular docking simulations are used to place these inhibitors into the enzyme's active site and analyze the non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.netmdpi.com The program calculates a "docking score," which estimates the binding affinity (often expressed as binding energy in kcal/mol); a more negative score typically indicates a more stable complex and potentially a more potent inhibitor. encyclopedia.pubnih.gov

For example, in the study of fluoropyrrolidine amides as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, ligands were docked into the enzyme's binding site to understand the possible interaction models. nih.gov Such studies reveal key amino acid residues that the inhibitor interacts with. This information is invaluable for structure-based drug design, where the inhibitor's structure can be modified to improve its binding affinity and selectivity. The accuracy of docking can be enhanced by using an enzyme structure that was crystallized with a similar inhibitor, as the enzyme's conformation can adapt to ligand binding. encyclopedia.pub

| Interaction Type | Description | Role in Inhibition |

| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Key for anchoring the ligand in the active site. |

| Hydrophobic Interactions | Tendency of nonpolar groups to cluster together in an aqueous environment. | Contributes to binding affinity, especially for ligands with nonpolar moieties. |

| Electrostatic Interactions | Attraction or repulsion between charged or polar groups. | Guides the ligand into the correct orientation within the binding pocket. |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. vjst.vn 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.gov

In a 3D-QSAR study of fluoropyrrolidine amides as DPP-IV inhibitors, CoMFA and CoMSIA models were developed. nih.gov These models are built by aligning the set of molecules and calculating steric, electrostatic, and other physicochemical fields around them. actascientific.com The variations in these fields are then correlated with the observed biological activity (e.g., inhibitory potency) using statistical methods. The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, a map might show that adding a bulky group in a specific region would be beneficial (favorable steric interaction) or that adding an electronegative group in another area would be detrimental (unfavorable electrostatic interaction). These models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts. nih.govnih.gov

Charge-Transfer Complex Formations and Electron Transfer Mechanisms

Charge-transfer (CT) complexes are formed between an electron donor molecule and an electron acceptor molecule. mdpi.com Amines, including pyrrolidine derivatives, can act as electron donors due to the lone pair of electrons on the nitrogen atom. researchgate.net The formation of a CT complex is often characterized by the appearance of a new, broad absorption band in the UV-Vis spectrum.

DFT calculations are used to study the properties of these complexes. researchgate.netresearchgate.net By modeling the complex, researchers can calculate parameters such as the interaction energy, the amount of charge transferred from the donor to the acceptor, and changes in molecular geometry upon complexation. Theoretical calculations can also predict the electronic transitions responsible for the CT absorption band. mdpi.com These studies provide a fundamental understanding of the electron transfer process, which is a key step in many chemical and biological reactions. The formation of CT complexes is also relevant to understanding molecule-receptor interactions where charge transfer plays a stabilizing role. mdpi.com

Predictive Modeling of Molecular Properties

Computational and theoretical studies are indispensable for predicting the molecular properties of novel compounds like this compound and its derivatives, thereby accelerating drug discovery and development. nih.gov These in silico methods provide crucial insights into a molecule's behavior, guiding synthetic efforts and prioritizing candidates for further experimental testing. nih.gov Predictive modeling for this class of compounds typically involves a combination of quantum mechanics, molecular mechanics, and data-driven approaches like Quantitative Structure-Activity Relationship (QSAR) modeling.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. nih.govdergipark.org.tr For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate several key molecular properties. nih.govijcce.ac.irresearchgate.net

Molecular Geometry and Electronic Structure: DFT is used to optimize the molecule's three-dimensional structure to its lowest energy state, providing precise bond lengths and angles. dergipark.org.trnih.gov Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. researchgate.net The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity.

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. researchgate.netresearchgate.net These descriptors help predict how the molecule will interact with biological targets. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govresearchgate.net This is vital for understanding potential sites for hydrogen bonding and other non-covalent interactions with protein receptors. nih.gov

Table 1: Predicted Electronic Properties of this compound (Illustrative DFT Data)

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Relates to electron-donating ability |

| LUMO Energy | 1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 8.7 eV | Indicator of chemical stability |

| Dipole Moment | 2.5 D | Measures molecular polarity |

| Electronegativity (χ) | 2.85 | Tendency to attract electrons |

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For derivatives of this compound, a QSAR study would involve compiling a dataset of analogues with known potencies against a specific biological target (e.g., an enzyme or receptor). nih.gov

The process involves calculating various molecular descriptors for each compound, which can be categorized as:

Electronic: Descriptors related to charge distribution and orbital energies.

Steric: Descriptors related to the size and shape of the molecule (e.g., molecular volume).

Hydrophobic: Descriptors like LogP, which quantify the molecule's lipophilicity. nih.gov

Statistical methods are then used to build a model that correlates these descriptors with activity. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are advanced 3D-QSAR methods that can provide contour maps, visually indicating which regions of the molecule should be modified to enhance activity. nih.gov Such models serve as powerful predictive tools for designing new, more potent derivatives. researchgate.netnih.gov

In Silico ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is crucial for its success. nih.gov Various computational tools and web servers are used to predict these pharmacokinetic and toxicity profiles from the molecular structure alone. mdpi.com For this compound, these predictions can flag potential liabilities early in the discovery process.

Key predicted properties include:

Drug-Likeness: Evaluated using rules like Lipinski's Rule of Five, which assesses properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors. mdpi.com

Pharmacokinetics: Predictions of properties such as intestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes like cytochrome P450. nih.govresearchgate.net

Toxicity: In silico models can predict potential for cardiotoxicity (e.g., hERG inhibition), mutagenicity (AMES test), and hepatotoxicity. mdpi.com

Table 2: Predicted ADMET and Drug-Likeness Profile (Illustrative Data)

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule |

| LogP | 1.8 | Optimal for membrane permeability |

| H-Bond Donors | 1 | Compliant with Lipinski's Rule |

| H-Bond Acceptors | 3 | Compliant with Lipinski's Rule |

| Caco-2 Permeability | High | Good intestinal absorption predicted. mdpi.com |

| hERG Inhibition | No | Low risk of cardiotoxicity predicted. mdpi.com |

These predictive models, from quantum mechanics to QSAR and ADMET screening, provide a comprehensive computational evaluation of this compound and its derivatives. nih.govmdpi.com This in silico approach allows researchers to understand structure-property relationships, prioritize synthetic targets, and design molecules with a higher probability of success in the complex drug development pipeline. nih.gov

Applications of 3,3 Difluoropyrrolidin 1 Amine As an Advanced Intermediate and Scaffold in Research

Utilization in Drug Discovery Scaffolds

The 3,3-difluoropyrrolidine (B39680) core is a versatile scaffold utilized in the design of a wide range of biologically active compounds. ossila.com The N-amino group of 3,3-Difluoropyrrolidin-1-amine serves as a key reactive handle for incorporating this fluorinated heterocycle into larger, more complex molecules via various synthetic transformations. This approach allows medicinal chemists to leverage the beneficial properties conferred by the difluorinated ring in the development of novel therapeutic agents.

The rigid, fluorinated structure of the 3,3-difluoropyrrolidine scaffold makes it an attractive component for the design of specific enzyme inhibitors.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a key enzyme in glucose metabolism, and its inhibition is an established therapeutic strategy for type 2 diabetes. The 3,3-difluoropyrrolidine scaffold has been successfully incorporated into potent and selective DPP-4 inhibitors. nih.gov In one notable study, a series of novel inhibitors were developed by coupling a proline scaffold, substituted with a 1,2,3-triazole ring, to a (S)-3,3-difluoropyrrolidine moiety. nih.gov The 3,3-difluoropyrrolidine component was designed to bind to the S1 subsite of the DPP-4 enzyme. Many of the synthesized compounds demonstrated significant inhibitory potency. nih.gov Molecular docking studies revealed that the key interactions involve the pyrrolidine (B122466) nitrogen forming a salt bridge with glutamic acid residues (Glu205/Glu206) and the difluoromethylene group engaging in hydrogen bonds with tyrosine residues (Tyr662/Tyr666) in the enzyme's active site. nih.gov

| Compound | DPP-4 IC50 (nM) | Selectivity vs. DPP-8 | Selectivity vs. DPP-9 |

|---|---|---|---|

| 7j | 31 | >3225-fold | >3225-fold |

| 7q | 29 | >3448-fold | >3448-fold |

| 7s | 25 | >4000-fold | >4000-fold |

Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1) Inhibitors

BACE-1 is a primary therapeutic target for Alzheimer's disease, as it initiates the production of amyloid-β (Aβ) peptides. A significant challenge in designing BACE-1 inhibitors is achieving sufficient brain permeability and avoiding efflux by transporters like P-glycoprotein. The introduction of fluorine into inhibitor scaffolds is a common strategy to enhance these properties. researchgate.netresearchgate.net While specific examples employing the 3,3-difluoropyrrolidine scaffold are not extensively documented in the reviewed literature, the use of related fluorinated heterocycles is well-established. For instance, extensive fluorine scans of 1,3-oxazine scaffolds revealed that fluorination could dramatically improve the pharmacological profile of BACE-1 inhibitors, leading to potent, brain-penetrant compounds. researchgate.net Given the proven utility of fluorination in optimizing BACE-1 inhibitors, the 3,3-difluoropyrrolidine scaffold represents a promising, yet-to-be-fully-explored platform for this target.

Thrombin Inhibitors

Thrombin is a critical serine protease in the coagulation cascade, making it a key target for anticoagulant therapies. The design of direct thrombin inhibitors often involves scaffolds that can orient functional groups to interact with the enzyme's active site and exosites. Although the direct application of the 3,3-difluoropyrrolidine scaffold in published thrombin inhibitors is not prominent, its rigid and stereochemically defined structure makes it a plausible candidate for future design efforts aimed at achieving high potency and selectivity.

Cathepsin Inhibitors

Cathepsins are a family of proteases involved in various physiological processes, and their dysregulation is linked to diseases such as osteoporosis, arthritis, and cancer. nih.govresearchgate.net The pyrrolidine and proline scaffolds are recognized as important cores for cathepsin inhibitors. nih.gov Research into cathepsin S inhibitors has shown that while a simple pyrrolidine derivative could bind to the enzyme, a more promising scaffold was identified as a proline derivative. nih.gov This highlights the relevance of the proline-like structure, for which 3,3-difluoroproline (derived from 3,3-difluoropyrrolidine) is a direct analogue. Furthermore, studies on dipeptide nitriles, known inhibitors of cysteine proteases, have explored the use of β,β-difluorinated cycloaliphatic amino acids to probe the S2 pocket of cathepsin B. researchgate.net These findings suggest that the 3,3-difluoropyrrolidine scaffold is a highly relevant building block for creating novel cathepsin inhibitors.

The development of novel antiparasitic agents is a global health priority. Medicinal chemistry efforts in this area often focus on identifying new scaffolds that can overcome resistance to existing drugs. While the unique physicochemical properties of fluorinated heterocycles make them attractive for drug design, the specific use of this compound or its derivatives in the synthesis of antiparasitic agents is not yet widely reported in scientific literature. This remains an area open for future research and exploration.

Neurotransmitter receptors are crucial targets for treating a vast range of central nervous system (CNS) disorders. The design of ligands for these receptors requires precise control over the three-dimensional arrangement of pharmacophoric elements to ensure high affinity and selectivity. The conformational constraints and altered basicity imparted by the gem-difluoro substitution on the pyrrolidine ring could be advantageous in designing novel receptor modulators. However, specific examples of compounds derived from this compound targeting neurotransmitter receptors are not extensively detailed in the current body of research, representing another potential avenue for future drug discovery programs.

Beyond the specific examples above, the 3,3-difluoropyrrolidine scaffold serves as a building block for other novel therapeutic agents. A significant application is in the synthesis of inhibitors for Dual Leucine Zipper Kinase (DLK, MAP3K12). DLK is a regulator of neuronal degeneration and is considered a therapeutic target for neurodegenerative conditions, including Alzheimer's and Parkinson's disease. nih.govnih.govmdpi.com 3,3-Difluoropyrrolidine hydrochloride is explicitly cited as a building block for synthesizing DLK inhibitors, underscoring its value in developing treatments for these challenging diseases. The development of potent and selective DLK inhibitors with good brain penetration is a key objective, and the properties of the 3,3-difluoropyrrolidine scaffold contribute to achieving this profile. nih.gov

Synthesis of Fluorinated Amino Acid Derivatives

This compound is a precursor or structural relative to important fluorinated amino acid derivatives, most notably 3,3-difluoroproline. The synthesis of enantiopure 3,3-difluoroproline has been achieved on a multigram scale, making this valuable building block accessible for broader research. A common synthetic route involves the deoxofluorination of a corresponding racemic pyrrolidinone, followed by chiral resolution to separate the D- and L-enantiomers. nih.gov

The incorporation of 3,3-difluoroproline into peptides is a strategy to modulate peptide conformation and stability. The gem-difluoro substitution influences the puckering of the pyrrolidine ring and the cis-trans isomerization of the amide bond, which are critical determinants of peptide secondary structure. The synthesis of dipeptides containing this fluorinated proline analogue allows researchers to study these conformational effects in a controlled manner and to develop peptides with enhanced therapeutic properties.

Azetidine (B1206935) and Oxetane Amino Acid Derivatives

The 3,3-difluoropyrrolidine scaffold has been utilized in the synthesis of novel heterocyclic amino acid derivatives, which are themselves important building blocks in medicinal chemistry. In one documented approach, 3,3-difluoropyrrolidine participates in aza-Michael additions with methyl 2-(azetidin-3-ylidene)acetate. This reaction serves as an efficient method for creating more complex, 3-substituted azetidine structures that can act as analogues for neurotransmitters like GABA or serve as components in new pharmaceutical agents.

The reaction of methyl 2-(N-Boc-azetidin-3-ylidene)acetate with 3,3-difluoropyrrolidine yields the corresponding 3-(3,3-difluoro-pyrrolidin-1-yl)-azetidine-3-yl]-acetic acid methyl ester. This transformation highlights the utility of 3,3-difluoropyrrolidine as a nucleophile for constructing sterically demanding quaternary centers, leading to sp³-rich scaffolds with diverse potential applications in drug design.

Creation of Fluorinated Amino-Derivatives of Natural Products (e.g., Sesquiterpene Lactones)

A significant application of 3,3-difluoropyrrolidine is in the derivatization of natural products to improve their drug-like properties. Sesquiterpene lactones, a class of biologically active natural products, often suffer from poor water solubility, limiting their therapeutic potential. To address this, amines can be added to the α-methylene-γ-lactone motif common in these compounds.

Researchers have successfully synthesized a fluorinated amino-derivative of the sesquiterpene lactone parthenolide (B1678480) using 3,3-difluoropyrrolidine. The reaction involves a Michael addition of the secondary amine of 3,3-difluoropyrrolidine to the exocyclic methylene (B1212753) of parthenolide's lactone ring. This modification not only serves to enhance solubility but also creates a novel analogue with retained biological activity. The resulting compound, (11R)-13-(3,3-Difluoropyrrolidin-1-yl)-11,13-dihydroparthenolide, was obtained in good yield and was found to have biological activity comparable to the parent natural product.

Table 1: Synthesis and Activity of a Fluorinated Parthenolide Derivative

| Compound Name | Reactants | Yield | Key Finding |

|---|

Role in Enhancing Metabolic Stability and Lipophilicity of Investigational Compounds

One of the most critical roles of the 3,3-difluoropyrrolidine scaffold in drug design is its ability to enhance the metabolic stability of parent molecules. The carbon-fluorine bond is exceptionally strong, and replacing hydrogen atoms with fluorine at metabolically vulnerable positions can prevent enzymatic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes. The gem-difluoro group at the C-3 position of the pyrrolidine ring effectively blocks a common site of metabolism (C-H hydroxylation), thereby increasing the compound's half-life and bioavailability.

A clear example of this is seen in the development of PF-00734200, a dipeptidyl peptidase IV (DPP-IV) inhibitor designed for the treatment of type 2 diabetes. The molecule incorporates a 3,3-difluoropyrrolidine moiety attached via an amide linkage. Pharmacokinetic studies in humans revealed that the compound possesses remarkable metabolic stability. After oral administration, the vast majority of the circulating drug-related material was the unchanged parent compound, accounting for 94.4% of the radioactivity in plasma. This indicates that the 3,3-difluoropyrrolidine scaffold, along with other structural features, effectively protects the molecule from extensive first-pass metabolism. Minor metabolic pathways identified included amide hydrolysis, which leads to the cleavage of the 3,3-difluoropyrrolidine ring from the rest of the molecule.

Table 2: Human Pharmacokinetic Parameters of PF-00734200 Following a Single Oral Dose

| Parameter | Value | Significance |

|---|---|---|

| Tmax (Time to Peak Concentration) | ~1 hour | Rapid absorption after oral dosing. |

| Parent Drug (% of Circulating Radioactivity) | 94.4% | High metabolic stability in humans. |

| Primary Route of Excretion | Urine (76.8%) | The compound is eliminated via both metabolism and renal clearance. |

| Major Metabolic Pathway | Hydroxylation (on pyrimidine (B1678525) ring) | The 3,3-difluoropyrrolidine moiety remains stable, with metabolism occurring elsewhere on the molecule. |

Emerging Research Areas and Future Perspectives

Development of Novel Stereoselective Synthetic Methods

The biological activity of chiral molecules is often dictated by their stereochemistry. Consequently, the development of methods to synthesize enantiomerically pure derivatives of 3,3-Difluoropyrrolidin-1-amine is a critical research objective. Current synthetic efforts for related structures often produce racemic mixtures or rely on chiral pool starting materials, such as L-(+)-tartaric acid, to introduce asymmetry. nih.gov

Future advancements will likely focus on asymmetric catalysis to create stereocenters on the pyrrolidine (B122466) ring. One promising avenue is the use of 1,3-dipolar cycloaddition reactions between fluorinated olefins and azomethine ylides, which has been shown to be an effective method for constructing fluorinated pyrrolidine rings. researchgate.net The development of chiral ligands for metal catalysts in these cycloadditions could provide direct access to enantiomerically enriched scaffolds.

Another cutting-edge approach involves the stereoselective activation of C–F bonds. nih.govacs.org While challenging, methods that can selectively functionalize one of the two enantiotopic fluorine atoms in a gem-difluoro group would open up unprecedented synthetic pathways to novel chiral fluorinated molecules. rsc.org Catalyst-controlled stereodivergent synthesis, where either the (Z)- or (E)-isomer can be obtained from the same starting material by tuning the catalytic system, represents a particularly sophisticated goal for creating functionalized derivatives. nih.gov

Advanced Functionalization Strategies for the Pyrrolidin-1-amine Core

The this compound scaffold offers multiple handles for chemical modification, including the exocyclic primary amine, the endocyclic tertiary amine, and the carbon backbone. Future research will undoubtedly explore diverse functionalization strategies to build a library of analogues for various applications.

Direct α-C–H bond functionalization of the pyrrolidine ring is a highly sought-after transformation that avoids the need for pre-installed functional groups. nih.govnih.gov Palladium-catalyzed methods, for instance, have been developed for the enantioselective α-arylation of various N-heterocycles and could be adapted for the 3,3-difluoropyrrolidine (B39680) core. nih.gov Such strategies would allow for the direct attachment of aryl or other substituent groups at the C2 and C5 positions, significantly expanding the accessible chemical space.

The exocyclic amine of the title compound is a key site for derivatization. Standard reactions to form amides, sulfonamides, and ureas can be readily envisioned. More advanced strategies might involve its use as a directing group for further reactions or its transformation into other functionalities. Furthermore, the chemistry of the N-N bond in the N-amino moiety itself could be exploited, potentially through redox chemistry to generate reactive intermediates for subsequent coupling reactions. nih.gov

Expansion of Computational Modeling for Rational Design

DFT calculations can be employed to model reaction mechanisms, predict the outcomes of stereoselective reactions, and rationalize unexpected results. nih.govnih.govacs.org For example, modeling can help determine the transition state energies for different reaction pathways, allowing chemists to select conditions that favor a desired product. acs.org In drug discovery, computational docking studies can predict the binding affinity of novel this compound derivatives to protein targets, thereby prioritizing the synthesis of the most promising candidates and accelerating the design-make-test-analyze cycle.

Exploration of New Mechanistic Pathways in Organic Transformations

A deeper understanding of the reactivity of the this compound core can unlock novel chemical transformations. The presence of the electronegative fluorine atoms significantly alters the electronic nature of the pyrrolidine ring, potentially enabling reaction pathways not observed in non-fluorinated analogues.

Mechanistic studies, combining experimental evidence with computational analysis, will be key. nih.govacs.org For instance, investigations into copper-catalyzed intramolecular C-H amination have revealed that substrates containing an N-F bond are often preferred over N-Cl analogues due to more favorable reaction energetics. nih.gov Understanding the role of the gem-difluoro group in transition metal-catalyzed processes, such as C-F bond activation or cross-coupling reactions, could lead to the discovery of entirely new synthetic methods. nih.gov Furthermore, exploring the mechanism of ring contractions or expansions could transform the pyrrolidine scaffold into other valuable heterocyclic systems, such as cyclobutanes. nih.govacs.org

Potential in Advanced Materials and Chemical Biology Probes

Beyond traditional medicinal chemistry, the unique properties of this compound make it an attractive candidate for advanced applications in materials science and as a tool for chemical biology.

Advanced Materials: The deprotonated form of 3,3-difluoropyrrolidine has been shown to coordinate with metal centers to create hybrid organic-inorganic materials with interesting physical properties. ossila.com Specifically, a complex of (3,3-difluoropyrrolidinium)₂ZnCl₄·H₂O has been synthesized and identified as a lead-free ferroelectric material, demonstrating the potential of this scaffold in the development of new electronic components. ossila.com The N-amino derivative could offer different coordination properties, potentially leading to materials with novel magnetic or optical characteristics.

Chemical Biology Probes: The presence of fluorine makes this compound an ideal scaffold for the development of ¹⁹F NMR probes. nih.govnih.gov Because fluorine is virtually absent in biological systems, ¹⁹F NMR provides a "clean" spectroscopic window to study molecular interactions without background noise. acs.orgresearchgate.net A derivative of this compound could be attached to a peptide, drug, or other biomolecule. Changes in the ¹⁹F NMR signal upon binding to a target protein would provide valuable information on binding events, conformational changes, and binding affinities. nih.govacs.org This makes the compound a powerful tool for fragment-based drug discovery and for probing complex biological systems. cfplus.cz

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.